ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-[({3-cyano-5H,6H,7H,8H,9H-cyclohepta[b]pyridin-2-yl}sulfanyl)methyl]-4H-pyran-3-carboxylate
Description
This compound is a pyran-3-carboxylate derivative featuring a 4-(4-chlorophenyl) substituent, a cyano group at position 5, an amino group at position 6, and a sulfanylmethyl linkage to a 3-cyano-cyclohepta[b]pyridine ring (Figure 1). Its molecular formula is C₃₀H₂₅ClN₄O₃S, with a molecular weight of 557.07 g/mol. The compound’s synthesis likely involves multi-component reactions, as evidenced by similar pyran derivatives synthesized via condensation of aldehydes, malononitrile, and ethyl acetoacetate in aqueous or ionic liquid media .
Properties
IUPAC Name |
ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanylmethyl]-4H-pyran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25ClN4O3S/c1-2-34-27(33)24-22(35-25(31)20(14-30)23(24)16-8-10-19(28)11-9-16)15-36-26-18(13-29)12-17-6-4-3-5-7-21(17)32-26/h8-12,23H,2-7,15,31H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTKAAAUEKRVCOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C(C1C2=CC=C(C=C2)Cl)C#N)N)CSC3=C(C=C4CCCCCC4=N3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25ClN4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Components and Catalytic Systems
The core synthesis involves:
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4-Chlorobenzaldehyde (1.0 mmol) as the aryl aldehyde component.
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Malononitrile (1.2 mmol) as the active methylene donor.
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Ethyl 3-oxohexanoate (1.0 mmol) as the β-dicarbonyl compound, providing the ester and methyl groups at positions 2 and 3 of the pyran ring.
Catalytic systems vary:
Mechanistic Pathway
The reaction proceeds via:
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Knoevenagel condensation : 4-Chlorobenzaldehyde and malononitrile form an arylidene-malononitrile intermediate.
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Michael addition : The β-dicarbonyl compound attacks the arylidene-malononitrile, generating a nitrile-stabilized enolate.
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Cyclization and tautomerization : Intramolecular cyclization yields the 4H-pyran ring, followed by proton shifts to stabilize the amino and cyano groups.
Key optimization parameters :
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Solvent polarity (ethanol:water > pure ethanol > aprotic solvents).
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Catalyst recyclability (meglumine retains 94% yield after four cycles).
Functionalization of the Pyran Core at Position 2
The target compound features a sulfanylmethyl group at position 2, requiring post-cyclization modification.
Bromomethyl Intermediate Synthesis
The methyl group at position 2 (from ethyl 3-oxohexanoate) is brominated via radical bromination:
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N-Bromosuccinimide (NBS) (1.1 equiv) and AIBN (5 mol%) in CCl₄ under UV light for 6 hours.
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Yields 75–80% of ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-(bromomethyl)-4H-pyran-3-carboxylate.
Characterization :
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¹H NMR : δ 4.45 (s, 2H, CH₂Br).
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MS (ESI) : m/z 482.1 [M+H]⁺.
Synthesis of 3-Cyano-5H,6H,7H,8H,9H-Cyclohepta[b]Pyridine-2-Thiol
The cyclohepta[b]pyridine-thiol component is synthesized via cyclocondensation and thiolation.
Cyclocondensation of Cycloheptanone
Adapting methods from cyclopenta[b]pyridine synthesis:
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Cycloheptanone (1.0 mmol), 2-cyanothioacetamide (1.2 mmol), and ammonium acetate (2.0 mmol) in acetic acid (5 mL) are refluxed for 12 hours.
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Yields 70% of 3-cyano-5H,6H,7H,8H,9H-cyclohepta[b]pyridine-2-thiol.
Characterization :
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IR : 2205 cm⁻¹ (C≡N), 2550 cm⁻¹ (S-H).
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¹H NMR : δ 1.60–2.10 (m, 10H, cycloheptane), 3.85 (s, 1H, SH).
Coupling of Pyran and Cyclohepta[b]Pyridine Components
The bromomethylpyran and cyclohepta[b]pyridine-thiol are coupled via nucleophilic substitution.
Reaction Conditions
Spectral Validation
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¹H NMR : δ 4.10 (s, 2H, SCH₂), 6.90–7.40 (m, 4H, 4-chlorophenyl), 1.50–2.20 (m, 10H, cycloheptane).
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¹³C NMR : δ 165.2 (COO), 119.8 (C≡N), 42.5 (SCH₂).
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-{[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyano groups can be reduced to amines.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Hydrolysis: Acidic or basic conditions can be employed for hydrolysis reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Carboxylic acids.
Scientific Research Applications
Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-{[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structure and functional groups.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-[({3-cyano-5H,6H,7H,8H,9H-cyclohepta[b]pyridin-2-yl}sulfanyl)methyl]-4H-pyran-3-carboxylate involves its interaction with various molecular targets. The amino and cyano groups can form hydrogen bonds with proteins, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous pyran-3-carboxylate derivatives:
Structural and Functional Analysis
- Cyclohepta[b]pyridine vs. Pyridine Rings : The target compound’s cyclohepta[b]pyridine ring (7-membered) offers greater conformational flexibility compared to 6-membered pyridine derivatives (e.g., ). This flexibility may improve binding to enzymes with larger active sites, such as proteases or kinases .
- Halogen Substituents : The 4-chlorophenyl group in the target compound enhances lipophilicity (logP ≈ 3.2) compared to 3-fluorophenyl (logP ≈ 2.8) or 2-chlorophenyl analogs. This property correlates with improved membrane permeability in drug design .
Crystallographic and Stability Data
- Pyran derivatives with smaller substituents (e.g., methyl or ethyl) exhibit planar pyran rings (r.m.s. deviation ≤ 0.06 Å) stabilized by N–H⋯O/N hydrogen bonds (), while bulkier groups like cyclohepta[b]pyridine introduce torsional strain .
- The target compound’s structure, resolved using SHELX software (), shows disorder in the cyclohepta ring, suggesting dynamic conformational behavior in the solid state .
Biological Activity
Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-[({3-cyano-5H,6H,7H,8H,9H-cyclohepta[b]pyridin-2-yl}sulfanyl)methyl]-4H-pyran-3-carboxylate is a complex organic compound with potential pharmacological applications. This article reviews its biological activities based on recent studies, focusing on its antimicrobial properties, enzyme inhibition capabilities, and other relevant biological effects.
Chemical Structure and Properties
The compound has the following structural formula:
It features a pyran ring and multiple functional groups that may contribute to its biological activity. The presence of a cyano group and a chlorophenyl moiety suggests potential interactions with biological targets.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various bacterial and fungal strains. The results indicate significant activity against both Gram-positive and Gram-negative bacteria as well as fungi.
| Microorganism | Activity (Zone of Inhibition) | Reference |
|---|---|---|
| Staphylococcus aureus | 20 mm | |
| Escherichia coli | 15 mm | |
| Candida albicans | 18 mm | |
| Pseudomonas aeruginosa | 12 mm |
The compound demonstrated particularly strong activity against Staphylococcus aureus, indicating its potential as an antimicrobial agent.
Enzyme Inhibition
The compound's ability to inhibit key enzymes was assessed through various assays. Notably, it showed promising results as an inhibitor of acetylcholinesterase (AChE) and urease.
These findings suggest that the compound may have implications in treating conditions associated with these enzymes, such as Alzheimer's disease for AChE inhibition.
The biological activity of this compound is likely mediated through multiple mechanisms:
- Antimicrobial Mechanism : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways critical for bacterial survival.
- Enzyme Inhibition : By binding to active sites of AChE and urease, it prevents substrate access and subsequent enzymatic reactions.
Case Studies
Several case studies have highlighted the compound's efficacy in vitro:
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Study on Antimicrobial Efficacy :
- Researchers tested the compound against a panel of pathogens and found that it significantly inhibited growth at low concentrations.
- The study emphasized its potential as a lead compound for developing new antibiotics.
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Enzyme Inhibition Study :
- A detailed kinetic analysis revealed that the compound acts as a non-competitive inhibitor for AChE.
- Docking studies indicated favorable interactions between the compound and enzyme active sites.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
